3-(3,4-Dichlorophenyl)morpholinehydrochloride
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Overview
Description
3-(3,4-Dichlorophenyl)morpholinehydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)morpholinehydrochloride typically involves the reaction of 3,4-dichloroaniline with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Dichloroaniline} + \text{Morpholine} \rightarrow \text{3-(3,4-Dichlorophenyl)morpholine} ]
The resulting product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(3,4-Dichlorophenyl)morpholinehydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenylmorpholine hydrochloride: Similar in structure but lacks the dichlorophenyl group.
3,4-Dichlorophenylhydrazine hydrochloride: Contains the dichlorophenyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
3-(3,4-Dichlorophenyl)morpholinehydrochloride is unique due to the presence of both the morpholine ring and the 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H12Cl3NO |
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Molecular Weight |
268.6 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-14-4-3-13-10;/h1-2,5,10,13H,3-4,6H2;1H |
InChI Key |
MKQUEYVFWZJTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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